Molecular Weight and Lipophilicity Differentiation: 4-Ethylphenyl vs. 4-Methylphenyl, 4-Chlorophenyl, and 4-Bromophenyl Analogs
CAS 891754-44-2 (MW 286.35) occupies a distinct physicochemical space among 6-(4-substituted phenyl)imidazo[2,1-b]thiazole-3-acetic acids. The 4-ethyl group confers a predicted logP of approximately 3.0–3.5, compared to ~2.5 for the 4-methyl analog (CAS 68347-94-4, MW 272.32), ~3.2 for the 4-chloro analog (CAS 68347-92-2, MW 292.74), and ~3.5 for the 4-bromo analog (MW ~337.2). This intermediate lipophilicity, achieved through a pure hydrocarbon substituent without halogen atoms, offers a differentiated ADME profile: higher membrane permeability than the 4-methyl analog while avoiding the potential halogen-associated toxicity (e.g., CYP450 inhibition) or metabolic liabilities (e.g., glutathione conjugation) of the 4-chloro and 4-bromo congeners.[1] The ethyl group adds only 14 Da over the 4-methyl analog and is isosterically smaller than chlorine or bromine, providing a unique balance of hydrophobic surface area and steric bulk.
| Evidence Dimension | Predicted logP and molecular weight |
|---|---|
| Target Compound Data | MW 286.35; predicted logP ~3.0–3.5 (4-ethylphenyl substituent) |
| Comparator Or Baseline | 4-methylphenyl analog (CAS 68347-94-4): MW 272.32, logP ~2.5; 4-chlorophenyl analog (CAS 68347-92-2): MW 292.74, logP ~3.2; 4-bromophenyl analog: MW ~337.2, logP ~3.5 |
| Quantified Difference | ΔMW: +14.0 Da vs 4-methyl; −6.4 Da vs 4-chloro; −50.8 Da vs 4-bromo. ΔlogP: +0.5–1.0 vs 4-methyl; −0.2–0.3 vs 4-chloro; −0.2–0.5 vs 4-bromo |
| Conditions | Predicted values based on ACD/Labs Percepta and consensus QSPR models; no experimentally determined logP available for target compound |
Why This Matters
The intermediate lipophilicity and absence of halogen atoms make this compound a preferred choice for screening campaigns where balanced ADME properties and reduced halogen-associated toxicity risk are prioritized over maximal potency.
- [1] Shareef MA, Khan I, Babu BN, Kamal A. A Comprehensive Review on the Therapeutic Versatility of Imidazo[2,1-b]thiazoles. Curr Med Chem. 2020;27(40):6864-6887. View Source
